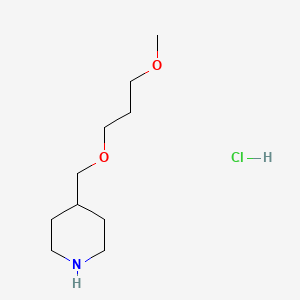
N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₆H₂₈Cl₂N₂ It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride typically involves the reaction of N-benzyl-N-ethylamine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can
Properties
CAS No. |
1220034-59-2 |
|---|---|
Molecular Formula |
C16H27ClN2 |
Molecular Weight |
282.9 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-piperidin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H26N2.ClH/c1-2-18(14-16-7-4-3-5-8-16)12-10-15-9-6-11-17-13-15;/h3-5,7-8,15,17H,2,6,9-14H2,1H3;1H |
InChI Key |
IZFHOMGGKUPACB-UHFFFAOYSA-N |
SMILES |
CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)








![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)

![4-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424645.png)

